2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile
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Overview
Description
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile is an organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a naphthalene ring, a dimethylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile typically involves the reaction of 1-naphthoyl chloride with dimethylaminoacetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-naphthoyl chloride in anhydrous dichloromethane.
- Add dimethylaminoacetonitrile to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the dimethylamino group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The acrylonitrile moiety may also participate in covalent bonding with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)thiophene: This compound has a similar naphthalene ring but with a thiophene moiety instead of an acrylonitrile group.
9,10-Diphenyl-anthracene derivatives: These compounds share the aromatic structure but differ in the substituents and their positions.
Uniqueness
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile is unique due to its combination of a naphthalene ring, a dimethylamino group, and an acrylonitrile moiety. This unique structure imparts specific electronic and optical properties, making it valuable for applications in organic electronics and materials science.
Properties
CAS No. |
52200-20-1 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(naphthalene-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O/c1-18(2)11-13(10-17)16(19)15-9-5-7-12-6-3-4-8-14(12)15/h3-9,11H,1-2H3 |
InChI Key |
KVFHVEAEKGPARU-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
solubility |
not available |
Origin of Product |
United States |
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